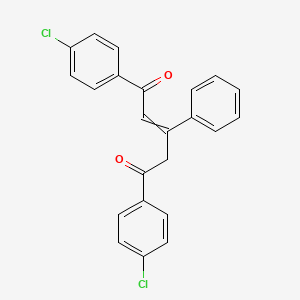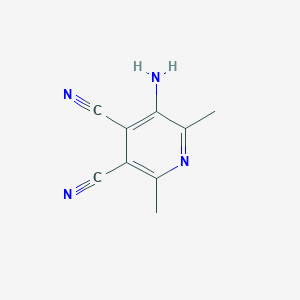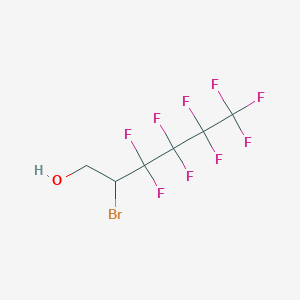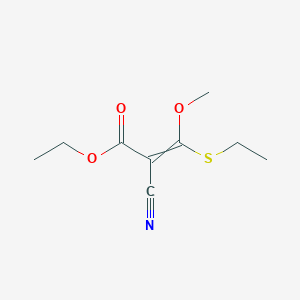
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN), an ethylsulfanyl group (–SEt), and a methoxy group (–OCH3) attached to a propenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions, either at room temperature or under reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ethylsulfanyl and methoxy groups can participate in nucleophilic interactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate: Similar structure but with a furan ring instead of the ethylsulfanyl group.
Ethyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of the ethylsulfanyl group.
Uniqueness
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyanoacrylates. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
90280-06-1 |
|---|---|
Fórmula molecular |
C9H13NO3S |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-ethylsulfanyl-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C9H13NO3S/c1-4-13-8(11)7(6-10)9(12-3)14-5-2/h4-5H2,1-3H3 |
Clave InChI |
CFFOOXAQFMJCHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(OC)SCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)
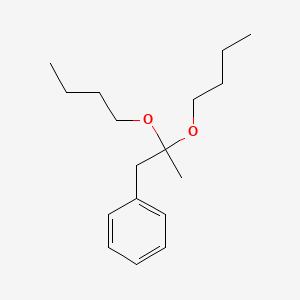


![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)
![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
silane](/img/structure/B14371840.png)

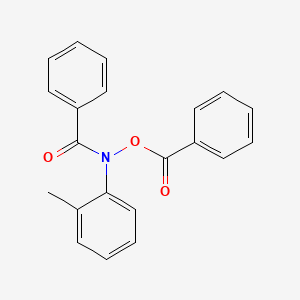
![tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14371855.png)
